Benzenepropanoic acid, alpha-[[(5-bromo-2-thienyl)sulfonyl]amino]-4-fluoro-
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Overview
Description
Benzenepropanoic acid, alpha-[[(5-bromo-2-thienyl)sulfonyl]amino]-4-fluoro- is a complex organic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, alpha-[[(5-bromo-2-thienyl)sulfonyl]amino]-4-fluoro- typically involves multi-step organic reactions. One common method includes the initial formation of the benzenepropanoic acid backbone, followed by the introduction of the 5-bromo-2-thienyl group through a sulfonylation reaction. The final step involves the fluorination of the compound under controlled conditions to ensure the precise placement of the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and catalysts to optimize yield and purity. The process often requires stringent control of reaction parameters such as temperature, pressure, and pH to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, alpha-[[(5-bromo-2-thienyl)sulfonyl]amino]-4-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Benzenepropanoic acid, alpha-[[(5-bromo-2-thienyl)sulfonyl]amino]-4-fluoro- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, alpha-[[(5-bromo-2-thienyl)sulfonyl]amino]-4-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The presence of bromine, sulfur, and fluorine atoms contributes to its reactivity and specificity in these interactions.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, 2-amino-5-bromo-
- Benzenepropanoic acid, 4-fluoro-2-sulfonylamino-
Comparison
Compared to similar compounds, Benzenepropanoic acid, alpha-[[(5-bromo-2-thienyl)sulfonyl]amino]-4-fluoro- stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the 5-bromo-2-thienyl group and the fluorine atom enhances its potential for specific interactions and applications in various fields.
Properties
Molecular Formula |
C13H11BrFNO4S2 |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-[(5-bromothiophen-2-yl)sulfonylamino]-3-(4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C13H11BrFNO4S2/c14-11-5-6-12(21-11)22(19,20)16-10(13(17)18)7-8-1-3-9(15)4-2-8/h1-6,10,16H,7H2,(H,17,18) |
InChI Key |
HDRZNYYYMJROAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C2=CC=C(S2)Br)F |
Origin of Product |
United States |
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